molecular formula C11H18O3 B13198877 Ethyl octahydro-1-benzofuran-3a-carboxylate

Ethyl octahydro-1-benzofuran-3a-carboxylate

Cat. No.: B13198877
M. Wt: 198.26 g/mol
InChI Key: UFTKTVDXKHILFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-1-benzofuran-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-1-benzofuran-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of ethyl octahydro-1-benzofuran-3a-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Ethyl octahydro-1-benzofuran-3a-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)11-6-4-3-5-9(11)14-8-7-11/h9H,2-8H2,1H3

InChI Key

UFTKTVDXKHILFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC1OCC2

Origin of Product

United States

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